molecular formula C21H20N2O2 B268579 N-[2-(3-phenylpropoxy)phenyl]nicotinamide

N-[2-(3-phenylpropoxy)phenyl]nicotinamide

Cat. No. B268579
M. Wt: 332.4 g/mol
InChI Key: XBTMLYHHSHGZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-phenylpropoxy)phenyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is also known as GSK1521498 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(3-phenylpropoxy)phenyl]nicotinamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-phenylpropoxy)phenyl]nicotinamide can have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and suppressing viral replication.

Advantages and Limitations for Lab Experiments

N-[2-(3-phenylpropoxy)phenyl]nicotinamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in water can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-[2-(3-phenylpropoxy)phenyl]nicotinamide. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in various disease states, and development of more effective formulations for use in clinical settings. Additionally, the use of N-[2-(3-phenylpropoxy)phenyl]nicotinamide as a tool compound for studying various cellular processes is an area of ongoing research.

Synthesis Methods

The synthesis of N-[2-(3-phenylpropoxy)phenyl]nicotinamide involves a multi-step process that starts with the reaction of nicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(3-phenylpropoxy)aniline to form the desired product.

Scientific Research Applications

N-[2-(3-phenylpropoxy)phenyl]nicotinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

properties

Product Name

N-[2-(3-phenylpropoxy)phenyl]nicotinamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(3-phenylpropoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c24-21(18-11-6-14-22-16-18)23-19-12-4-5-13-20(19)25-15-7-10-17-8-2-1-3-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,24)

InChI Key

XBTMLYHHSHGZED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

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